molecular formula C9H9ClO2 B6315820 2,3-Dimethylphenyl chloroformate CAS No. 36018-19-6

2,3-Dimethylphenyl chloroformate

Cat. No.: B6315820
CAS No.: 36018-19-6
M. Wt: 184.62 g/mol
InChI Key: KHSARZOABTYDBM-UHFFFAOYSA-N
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Description

Chloroformates, derivatives of carbonic acid (ClCOOR), are reactive intermediates widely used to introduce carbonate or carbamate groups in organic synthesis . These derivatives enable regioselective modifications of cellulose, critical for enantiomer separation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,3-dimethylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction is as follows:

2,3-Dimethylphenol+Phosgene2,3-Dimethylphenyl chloroformate+HCl\text{2,3-Dimethylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,3-Dimethylphenol+Phosgene→2,3-Dimethylphenyl chloroformate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 2,3-dimethylphenol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and safety. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl chloroformate undergoes several types of reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form carbonate esters, typically in the presence of a base to absorb HCl.

    Carboxylic Acids: Form mixed anhydrides in the presence of a base.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

2,3-Dimethylphenyl chloroformate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry.

    Bioconjugation: In the preparation of bioconjugates for biological studies.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group readily reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include nucleophilic functional groups in organic molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of chloroformates are influenced by their substituents. Below is a comparative analysis based on substituent effects and evidence from the literature:

Reactivity and Hydrolysis

  • Phenyl Chloroformate (ClCOOPh) :

    • Reactivity : Moderate. Used to introduce phenyl carbonate moieties at the C6 position of cellulose derivatives .
    • Hydrolysis : Slower than aliphatic chloroformates (e.g., methyl or ethyl) due to aromatic stabilization but faster than nitro-substituted analogs .
    • Applications : Key in regioselective synthesis of cellulose carbamates for chiral HPLC phases .
  • 4-Nitrophenyl Chloroformate (ClCOO–C₆H₄–NO₂-4): Reactivity: High. The electron-withdrawing nitro group enhances electrophilicity, enabling faster reactions under mild conditions . Hydrolysis: Rapid due to nitro group activation of the carbonyl carbon. Applications: Forms "active esters" for efficient aminolysis with zwitterionic compounds (e.g., β-alanine, taurine) .
  • 4-Chlorophenyl Chloroformate (ClCOO–C₆H₄–Cl-4) :

    • Reactivity : Similar to phenyl chloroformate but slightly enhanced due to the electron-withdrawing chlorine substituent.
    • Hydrolysis : Moderate, slower than 4-nitrophenyl but faster than unsubstituted phenyl derivatives.
    • Applications : Intermediate in cellulose carbamate synthesis .
  • 2,3-Dimethylphenyl Chloroformate (Inferred Properties): Reactivity: Likely lower than phenyl due to electron-donating methyl groups, which reduce electrophilicity at the carbonyl carbon. Hydrolysis: Slower than phenyl chloroformate due to steric hindrance and electron-donating effects . Applications: Potential use in regioselective modifications requiring slower reaction kinetics or enhanced steric control.

Structural and Functional Comparisons

Property Phenyl Chloroformate 4-Nitrophenyl Chloroformate 4-Chlorophenyl Chloroformate This compound
Substituent Effects None (baseline) Strong electron-withdrawing Moderate electron-withdrawing Electron-donating, steric hindrance
Reactivity Moderate High Moderate Low (inferred)
Hydrolysis Rate Moderate Fast Moderate Slow (inferred)
Common Uses Chiral selectors Active esters Intermediate synthesis Specialty synthesis (inferred)

Biological Activity

2,3-Dimethylphenyl chloroformate is an organic compound that belongs to the class of chloroformates, which are esters derived from carbonic acid. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity can provide insights into its applications in pharmaceuticals and other fields.

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 188.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that chloroformates can possess antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Cytotoxicity : The compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A comparative study of various chloroformates indicated that this compound demonstrated significant antibacterial activity against gram-positive bacteria. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Other ChloroformatesVariesVarious strains

This data suggests that this compound could be more effective than some existing antibiotics against specific bacterial strains .

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings highlight the potential of this compound as an anticancer agent, warranting further exploration in preclinical models .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of chloroformates for their biological activity. Researchers synthesized a series of compounds based on the structure of this compound and tested their efficacy against various pathogens and cancer cell lines. The study concluded that modifications to the phenyl ring significantly influenced biological activity, emphasizing structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and reaction conditions for preparing derivatives using 2,3-dimethylphenyl chloroformate?

  • Methodological Answer : this compound is typically employed in nucleophilic substitution reactions. For carbamate formation, react with amines (e.g., aniline derivatives) in inert solvents like dichloromethane or THF at room temperature. Hydrolysis in aqueous base yields 2,3-dimethylphenol and CO₂, while reduction with LiAlH₄ produces the corresponding phenol . Optimization of solvent polarity and stoichiometry is critical for yield and purity.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Due to its lachrymatory and corrosive properties, use fume hoods, nitrile gloves, and eye protection. In case of inhalation, immediately move to fresh air and seek medical attention. Store under anhydrous conditions to prevent hydrolysis. Emergency showers and eyewash stations must be accessible .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Use ATR-FTIR to confirm carbonyl (C=O) and chloroformate (O-C-Cl) functional groups. Liquid- or solid-state ¹³C NMR can resolve regioselectivity in carbamate formation. GPC and elemental analysis validate molecular weight and purity, respectively .

Advanced Research Questions

Q. How can regioselectivity challenges in carbamate synthesis using this compound be addressed?

  • Methodological Answer : Regioselectivity issues arise due to steric hindrance from the 2,3-dimethyl groups. Employ bulky amines or pre-functionalized substrates to direct reactivity. For example, cellulose derivatives were synthesized via oxycarbonylation followed by aminolysis with enantiopure amines, leveraging steric and electronic effects . Computational modeling (DFT) can predict reactive sites and guide substrate design.

Q. How does the stability of this compound vary under different storage and reaction conditions?

  • Methodological Answer : The compound degrades via hydrolysis, accelerated by moisture or basic conditions. Store under nitrogen at –20°C in anhydrous solvents (e.g., THF). Monitor degradation by TLC or HPLC; hydrolysis products include 2,3-dimethylphenol (identified by GC-MS) . In reflux conditions, thermal decomposition may occur, requiring inert atmospheres.

Q. What strategies resolve contradictory toxicity data between this compound and structurally similar chloroformates?

  • Methodological Answer : Compare Acute Exposure Guideline Levels (AEGLs) and LC₅₀ values across chloroformates (e.g., benzyl or methyl chloroformate). Contradictions often stem from differing substituent effects: electron-withdrawing groups (Cl) increase reactivity, while methyl groups reduce volatility. Validate toxicity via in vitro assays (e.g., zebrafish models) and cross-reference with AEGL-1 thresholds .

Q. How can computational methods optimize reaction pathways involving this compound?

  • Methodological Answer : Use molecular docking or DFT calculations to predict transition states and activation energies. For example, simulate nucleophilic attack trajectories to identify steric barriers. Software like Gaussian or ORCA can model substituent effects on reaction kinetics, guiding solvent selection (e.g., low-polarity solvents for slower, controlled reactions) .

Q. Methodological Troubleshooting

Q. Why do yields vary significantly when synthesizing carbamates from this compound in different solvents?

  • Answer : Solvent polarity affects reaction kinetics and intermediate stability. Polar aprotic solvents (e.g., DMF) accelerate reactions but may promote side reactions (e.g., hydrolysis). Non-polar solvents (e.g., toluene) improve selectivity but require longer reaction times. Optimize by testing solvent dielectric constants and monitoring intermediates via ¹H NMR .

Q. How to mitigate byproduct formation during aminolysis of this compound?

  • Answer : Byproducts like diphenyl carbonate arise from competing reactions with trace water or alcohols. Pre-dry solvents (molecular sieves) and substrates, and use excess amine (1.5–2 eq). For sensitive reactions, employ Schlenk-line techniques under argon. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Data Analysis and Interpretation

Q. How to reconcile discrepancies in NMR spectra of this compound derivatives?

  • Answer : Signal splitting in ¹H NMR may indicate rotameric equilibria or incomplete reaction. Use variable-temperature NMR to resolve dynamic effects. For ¹³C NMR, compare with computed chemical shifts (e.g., ACD/Labs) to assign regioisomers. Cross-validate with HSQC/HMBC for ambiguous peaks .

Properties

IUPAC Name

(2,3-dimethylphenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSARZOABTYDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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